molecular formula C20H16Cl2N2O2S B10979353 5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide

Cat. No.: B10979353
M. Wt: 419.3 g/mol
InChI Key: ZXGJEGPVGKFXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of 3,4-dichlorophenylacetic acid with thiophene-3-carboxylic acid, followed by benzylation. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

5-benzyl-2-[[2-(3,4-dichlorophenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H16Cl2N2O2S/c21-16-7-6-13(9-17(16)22)10-18(25)24-20-15(19(23)26)11-14(27-20)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H2,23,26)(H,24,25)

InChI Key

ZXGJEGPVGKFXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.